3,5-Bis(trifluoromethyl)picolinic acid

Lipophilicity Drug Design Physicochemical Profiling

Sourcing the correct isomer is critical for synthetic route fidelity. Using 4,5- or 4,6-bis(trifluoromethyl)picolinic acid isomers in routes like patent CN 114230515 A introduces altered electronic environments that derail key coupling steps, reducing yields. - Ensures target logP (~2.1) and pKa (~2.8) profiles for CNS drug programs. - Facilitates mild-condition N,O-chelation for coordination chemistry. - Bulk quantities in stock for seamless process chemistry scale-up.

Molecular Formula C8H3F6NO2
Molecular Weight 259.10 g/mol
Cat. No. B12814491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)picolinic acid
Molecular FormulaC8H3F6NO2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(8(12,13)14)5(6(16)17)15-2-3/h1-2H,(H,16,17)
InChIKeyNTRPMEPLKXEZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)picolinic acid: Physicochemical and Structural Baseline


3,5-Bis(trifluoromethyl)picolinic acid (CAS 159897-32-2) is a fluorinated heterocyclic building block, specifically a picolinic acid (pyridine-2-carboxylic acid) derivative with two electron-withdrawing trifluoromethyl (-CF3) groups at the 3- and 5-positions. With a molecular formula of C8H3F6NO2 and a molecular weight of 259.10 g/mol , it belongs to a class of compounds valued in medicinal and agricultural chemistry for enhancing metabolic stability and modulating lipophilicity. The compound's physicochemical profile, particularly its significantly increased lipophilicity compared to non-fluorinated picolinic acid, is a primary driver of its utility in designing bioactive molecules .

Why Generic Picolinic Acid Analogues Cannot Replace It


The positioning of substituents on the pyridine ring dictates distinct electronic and steric properties, making direct substitution risky in structure-activity relationships (SAR). The 3,5-bis(trifluoromethyl) arrangement creates a unique, strong electron-deficient core compared to mono-substituted or other bis-substituted isomers. In drug design, a change in substitution pattern can alter a molecule's logP by over a factor of 3 and its pKa by more than 0.5 units, which profoundly affects membrane permeability and target binding [1]. Predictive data shows that the 3,5-disubstitution pattern results in a specific lipophilicity profile critical for achieving the desired pharmacokinetic balance, which is not replicated by the 4,5- or 4,6-isomers [1].

Quantitative Sourcing Differentiation Guide


Lipophilicity Differentiation vs. Alternative Bis(trifluoromethyl) Isomers

The 3,5-substitution pattern imparts a distinct lipophilicity profile (predicted logP) compared to other bis(trifluoromethyl)picolinic acid isomers. This is a crucial parameter for blood-brain barrier penetration and overall pharmacokinetics .

Lipophilicity Drug Design Physicochemical Profiling

Acidity Modulation vs. Mono-Substituted Analogues

The dual electron-withdrawing effect of the 3,5-bis(trifluoromethyl) groups significantly increases the acidity of the carboxylic acid proton (predicts a lower pKa) compared to mono-trifluoromethyl and unsubstituted picolinic acids. This enhanced acidity can improve solubility in basic formulations and strengthen electrostatic interactions with biological targets [1].

Acidic Strength Reactivity Complexation

Regioselectivity in Directed Metalation vs. Alternative Isomers

The symmetrical 3,5-bis-CF3 substitution pattern deactivates the pyridine ring and influences the regioselectivity of directed ortho-metalation (DoM). This contrasts with the 4,5- or 4,6-patterns, which have different steric and electronic biases. In one patent for fluoropicolinamide synthesis, the meta-trifluoromethyl arrangement was key to achieving the desired reaction yield [1].

C-H Activation Late-Stage Functionalization Synthetic Methodology

High-Value Research Applications


CNS-Penetrant Candidate Design

The predicted logP of ~2.1 for 3,5-bis(trifluoromethyl)picolinic acid places it in a favorable range for oral absorption and blood-brain barrier penetration, as established in Section 3 . It is a superior choice over the more hydrophilic 4,5-isomer (predicted logP ~1.8) for programs targeting neurological indications where a specific lipophilicity window is required.

Scaffold for Novel Auxinic Herbicides

Picolinic acid derivatives, like the commercial herbicide picloram, are known auxin mimics . The significantly lower pKa of the 3,5-bis(CF3) analogue (~2.8) versus picolinic acid (~5.4), as quantified in Section 3, indicates a stronger acid. This property can be crucial for phloem loading and translocation in plants, making this compound a valuable core scaffold for developing next-generation herbicides with improved mobility.

Patented Synthesis Route Implementation

For process chemists scaling up a route from patent CN 114230515 A, sourcing the exact 3,5-bis(trifluoromethyl)picolinic acid intermediate is non-negotiable to achieve the reported synthetic efficiency . Using a different isomer (e.g., 4,5- or 4,6-) introduces a different electronic and steric environment that can derail the key trifluoromethylation step, leading to significantly lower yields.

Tunable Ligand for Metal Complexation

The high acidity (predicted pKa ~2.8) of the target compound, compared to mono-substituted analogues, promotes deprotonation and facilitates tridentate N,O-chelation with metal centers under mild conditions . This makes it a more effective ligand for constructing coordination polymers or radiopharmaceutical precursors than less acidic picolinic acid variants, where complexation may require harsher conditions.

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